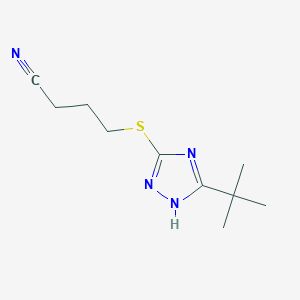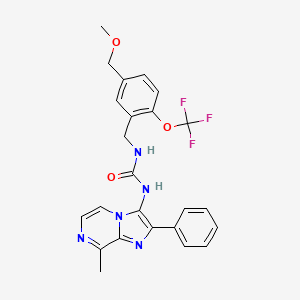
hTrkA-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hTrkA-IN-2 is a selective allosteric inhibitor of human tropomyosin receptor kinase A (hTrkA). It has an IC50 value of 3.9 nM, indicating its high potency . This compound is primarily used in scientific research, particularly in the study of chronic pain and other conditions related to hTrkA activity .
Méthodes De Préparation
The synthesis of hTrkA-IN-2 involves several steps, including in silico virtual screening, followed by in vitro biochemical, biophysical, and cellular screening . The exact synthetic routes and reaction conditions are typically proprietary and detailed in specific research publications. Industrial production methods would likely involve optimization of these laboratory-scale procedures to ensure scalability, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
hTrkA-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired transformation and the functional groups present in the compound. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
hTrkA-IN-2 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed to study the role of hTrkA in chronic pain and other conditions. Researchers use this compound to investigate the molecular mechanisms underlying hTrkA-related diseases and to develop potential therapeutic strategies . Additionally, this compound is used in drug discovery and development, particularly in the search for new treatments for chronic pain .
Mécanisme D'action
hTrkA-IN-2 exerts its effects by selectively inhibiting the activity of hTrkA. It binds to the orthosteric ATP site of the kinase domain, exhibiting a type 2 binding mode with the DFG-out and αC-helix out conformation . This binding prevents the activation of hTrkA, thereby inhibiting downstream signaling pathways involved in pain and other conditions .
Comparaison Avec Des Composés Similaires
hTrkA-IN-2 is unique in its high selectivity and potency as an hTrkA inhibitor. Similar compounds include other hTrkA inhibitors such as Larotrectinib and Entrectinib, which are used in oncology . this compound is specifically designed for research purposes and has distinct structural features that confer its high selectivity and potency .
Propriétés
Formule moléculaire |
C24H22F3N5O3 |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
1-[[5-(methoxymethyl)-2-(trifluoromethoxy)phenyl]methyl]-3-(8-methyl-2-phenylimidazo[1,2-a]pyrazin-3-yl)urea |
InChI |
InChI=1S/C24H22F3N5O3/c1-15-21-30-20(17-6-4-3-5-7-17)22(32(21)11-10-28-15)31-23(33)29-13-18-12-16(14-34-2)8-9-19(18)35-24(25,26)27/h3-12H,13-14H2,1-2H3,(H2,29,31,33) |
Clé InChI |
KNZNJSNITSGMNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN2C1=NC(=C2NC(=O)NCC3=C(C=CC(=C3)COC)OC(F)(F)F)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile](/img/structure/B14907405.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
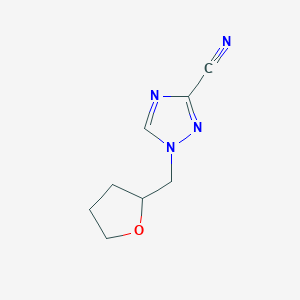
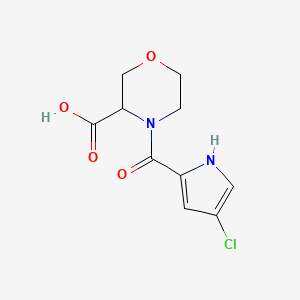
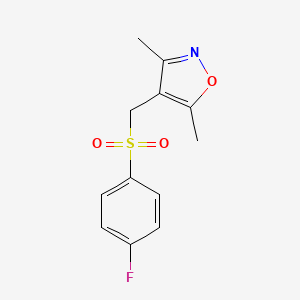
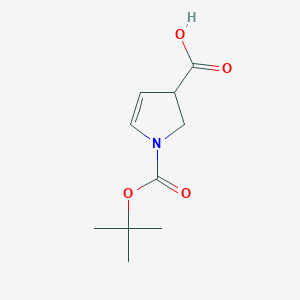
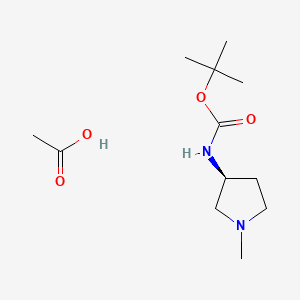

![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)
